molecular formula C16H12N2O4 B8339393 6-(3-methoxyphenyl)-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one

6-(3-methoxyphenyl)-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No. B8339393
M. Wt: 296.28 g/mol
InChI Key: YZSBVZKMWIYWIC-UHFFFAOYSA-N
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Patent
US06479499B1

Procedure details

According to the preparation of 42, 16 (1.0 g, 5.5 mmol) and 3-methoxybenzaldehyde (34) (0.7 g, 5.5 mmol) were used to afford 54 (0.1 g, 8.8%) as pale yellow needles.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Yield
8.8%

Identifiers

REACTION_CXSMILES
COC1C=CC=CC=1C1NC(=O)C2C(=CC=CC=2)N=1.[NH2:20][C:21]1[CH:29]=[C:28]2[O:30][CH2:31][O:32][C:27]2=[CH:26][C:22]=1[C:23]([NH2:25])=[O:24].[CH3:33][O:34][C:35]1[CH:36]=[C:37]([CH:40]=[CH:41][CH:42]=1)[CH:38]=O>>[CH3:33][O:34][C:35]1[CH:36]=[C:37]([C:38]2[NH:25][C:23](=[O:24])[C:22]3[C:21](=[CH:29][C:28]4[O:30][CH2:31][O:32][C:27]=4[CH:26]=3)[N:20]=2)[CH:40]=[CH:41][CH:42]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)C1=NC2=CC=CC=C2C(N1)=O
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C(=O)N)C=C2C(=C1)OCO2
Name
Quantity
0.7 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=NC2=CC3=C(C=C2C(N1)=O)OCO3
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 8.8%
YIELD: CALCULATEDPERCENTYIELD 6.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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